molecular formula C13H10ClNO2 B8371013 N-benzoyl 2-chloro-4-hydroxyaniline

N-benzoyl 2-chloro-4-hydroxyaniline

Cat. No.: B8371013
M. Wt: 247.67 g/mol
InChI Key: GDUBEORGXBVKGF-UHFFFAOYSA-N
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Description

N-Benzoyl 2-chloro-4-hydroxyaniline is a synthetic aromatic amide derivative characterized by a benzoyl group (-COC₆H₅) attached to the amino group of 2-chloro-4-hydroxyaniline. The parent compound, 2-chloro-4-hydroxyaniline, consists of a benzene ring substituted with an amine (-NH₂) at position 1, a hydroxyl (-OH) group at position 4, and a chlorine atom at position 2.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(2-chloro-4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10ClNO2/c14-11-8-10(16)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)

InChI Key

GDUBEORGXBVKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoyl Amino Acid Analogs

Studies on asperphenamate analogs (N-benzoylated amino acid derivatives) reveal critical differences in MS/MS fragmentation patterns and NMR shifts based on amino acid substitutions (Table 1). For example:

  • Tyrosine analog (m/z 546.2385) : Exhibits a 39 Da mass increase compared to asperphenamate (m/z 473.2436), with MS/MS fragments m/z 268.0971 and 240.1021 (16 Da higher than asperphenamate’s fragments) due to tyrosine’s hydroxyl group .
  • Tryptophan analog (m/z 546.2385) : Produces unique fragments (m/z 291.1121 and 263.1179) indicative of its indole side chain .
  • Pyridinecarboxylic acid analog (m/z 508.2232) : Shows a 1 Da fragment mass increase (m/z 106.0286 vs. 105.0331 in asperphenamate), confirming pyridine incorporation .

Table 1: MS/MS and NMR Data for N-Benzoyl Analogs

Compound [M+H]+ (m/z) Key Fragments (m/z) Substitution NMR Shifts (¹H/¹³C)
Asperphenamate 473.2436 252.1010, 224.1064 Phenylalanine Consistent with literature
Tyrosine analog 546.2385 268.0971, 240.1021 Tyrosine δ 7.2–7.4 (aromatic H)
Tryptophan analog 546.2385 291.1121, 263.1179 Tryptophan δ 7.6–7.8 (indole H)
Pyridinecarboxylic acid 508.2232 106.0286, 257.1278 Pyridine ring δ 8.1–8.3 (pyridine H)

NMR data confirm structural integrity across analogs, with aromatic proton shifts (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) consistent with N-benzoyl groups .

Enzymatic Hydrolysis Profiles

N-Benzoyl derivatives exhibit varying susceptibility to enzymatic hydrolysis (Table 2). For instance:

  • N-Benzoyl glycine : Hydrolyzed by Streptococcus agalactiae, Morganella morganii, and Acinetobacter baumannii, indicating broad substrate compatibility .
  • N-Benzoyl-L-glutamic acid : Specific to Pseudomonas fluorescens, likely due to steric and electronic effects of the glutamic acid side chain .

Table 2: Enzymatic Hydrolysis of N-Benzoyl Substrates

Substrate Hydrolyzing Pathogens Activity Level
N-Benzoyl glycine S. agalactiae, M. morganii High
N-Benzoyl-L-glutamic acid P. fluorescens Moderate

Key Differentiators of this compound

While direct data on this compound are sparse, its structural features suggest distinct properties:

Fragmentation Signatures: In MS/MS, the chlorine atom (atomic mass ~35.5 Da) would produce a distinct isotopic pattern, differentiating it from non-halogenated analogs .

Bioactivity : The hydroxyl group could enable hydrogen bonding, altering receptor binding compared to purely hydrophobic analogs like N-benzoyl leucine .

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